(1R)-2-oxocyclopentane-1-carbonitrile
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Overview
Description
(1R)-2-oxocyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H7NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-oxocyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a ketone in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-oxocyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitrile group to an amine or other functional groups.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
(1R)-2-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-2-oxocyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-methoxycyclopentan-1-ol: Another chiral compound with different functional groups.
trans-1,2-diaminocyclohexane: A chiral molecule used in various applications.
Uniqueness
(1R)-2-oxocyclopentane-1-carbonitrile is unique due to its specific arrangement of functional groups and its chiral nature
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1R)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2/t5-/m1/s1 |
InChI Key |
IPMQSLPLJDKUPI-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)C1)C#N |
Canonical SMILES |
C1CC(C(=O)C1)C#N |
Origin of Product |
United States |
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